molecular formula C18H14N2O5 B1392666 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1242928-26-2

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Cat. No. B1392666
M. Wt: 338.3 g/mol
InChI Key: XKBMTUFTMCQPST-UHFFFAOYSA-N
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Description

The compound “1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, and a carboxyphenyl group, which is a common motif in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound could involve the rearrangement of 2-azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The yield of the products was determined by means of HPLC, with a conversion rate of azide 1 being 70% .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated by methods of mass and NMR spectroscopy . The structure likely involves a complex arrangement of the indole and carboxyphenyl groups, along with the amino and carboxylic acid functionalities .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex, given its multiple functional groups. Amino acids, for example, can undergo a variety of reactions, including nucleophilic attacks, condensation reactions, and amide bond formation .


Physical And Chemical Properties Analysis

Amino acids, which this compound structurally resembles, are known to have high melting points and are soluble in water and ethanol . They can act as both acids and bases due to their amphoteric nature .

Scientific Research Applications

Oligomerization and Synthesis

  • Oligomerization of Indole Derivatives : Indole derivatives, such as indole-5-carboxylic acid, can react with thiols in the presence of trifluoroacetic acid to yield adducts. These reactions also lead to the parallel formation of dimers and trimers of the indole derivatives (Mutulis et al., 2008).
  • Synthesis of Indole-2-Carboxylic Acid Derivatives : A series of indole-2-carboxylic acid derivatives have been synthesized for therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, indicating their potential in developing new drugs (Raju et al., 2015).

Chemical Structure and Stability Analysis

  • Stability and Reactivity of Indole Derivatives : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles towards acid and oxidation conditions, while still being reactive at the 3-position. They can be used as stable equivalents of usual indoles for various synthetic applications (Murakami, 1987).

Applications in Biological and Pharmacological Research

  • Discovery of Selective Receptor Antagonists : Certain indole derivatives have been identified as potent and selective antagonists for specific receptors, indicating their potential in the development of new therapeutic agents (Chen et al., 2016).

Conformational Studies and Synthesis of Novel Compounds

  • Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized for use in peptide/peptoid conformation elucidation studies, demonstrating the versatility of indole derivatives in detailed molecular structure studies (Horwell et al., 1994).

Analytical Chemistry and Molecular Docking Analysis

  • Molecular Docking Analysis of Anti-inflammatory Drugs : Indole acetamide derivatives have been synthesized and analyzed using molecular docking studies targeting specific domains, showcasing the use of these compounds in the design of new drugs with specific biological activities (Al-Ostoot et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in the construction of MOFs, as well as investigation into its potential biological activity .

properties

IUPAC Name

1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBMTUFTMCQPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

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